molecular formula C26H29Cl3N2S2 B14340666 Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride CAS No. 101040-89-5

Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride

Cat. No.: B14340666
CAS No.: 101040-89-5
M. Wt: 540.0 g/mol
InChI Key: BEXUROQVQMOCQA-UHFFFAOYSA-N
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Description

Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a dibenzo(b,f)thiepin moiety, and a phenylthioethyl group. The presence of chlorine and sulfur atoms in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo(b,f)thiepin moiety: This can be achieved through a series of cyclization reactions involving appropriate aromatic precursors and sulfur-containing reagents.

    Introduction of the piperazine ring: This step involves the reaction of the dibenzo(b,f)thiepin intermediate with piperazine under controlled conditions.

    Attachment of the phenylthioethyl group: This is typically done through nucleophilic substitution reactions, where the phenylthioethyl group is introduced to the piperazine-dibenzo(b,f)thiepin intermediate.

    Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.

    Use of continuous flow reactors: These reactors allow for better control over reaction parameters and scalability.

    Purification and isolation: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiepin ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or other reactive sites, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation reactions

    Reduced derivatives: Formed through reduction reactions

    Substituted derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to receptors: It can bind to various receptors in the central nervous system, modulating their activity.

    Inhibit enzymes: It may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters.

    Modulate ion channels: The compound can affect ion channels, influencing neuronal excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(8-chloro-10,11-dihydro-3-methoxydibenzo(b,f)thiepin-10-yl)-, S-oxide
  • Piperazine, 1-[2-[(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy]ethyl]-, (2Z)-2-butenedioate

Uniqueness

Compared to similar compounds, Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride is unique due to its specific structural features, such as the presence of the phenylthioethyl group and the dihydrochloride salt form

Properties

CAS No.

101040-89-5

Molecular Formula

C26H29Cl3N2S2

Molecular Weight

540.0 g/mol

IUPAC Name

1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-(2-phenylsulfanylethyl)piperazine;dihydrochloride

InChI

InChI=1S/C26H27ClN2S2.2ClH/c27-21-10-11-26-23(19-21)24(18-20-6-4-5-9-25(20)31-26)29-14-12-28(13-15-29)16-17-30-22-7-2-1-3-8-22;;/h1-11,19,24H,12-18H2;2*1H

InChI Key

BEXUROQVQMOCQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCSC2=CC=CC=C2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl

Origin of Product

United States

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